molecular formula C25H23BrN2O3 B4550336 3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

Cat. No.: B4550336
M. Wt: 479.4 g/mol
InChI Key: GOJSVVOOTSWKEJ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is a useful research compound. Its molecular formula is C25H23BrN2O3 and its molecular weight is 479.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.08921 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoxaline Derivatives in Organic Synthesis

Quinoxaline derivatives, including those similar to 3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide, have garnered interest in organic chemistry due to their utility in synthesizing complex molecules. These compounds serve as key intermediates in the synthesis of various bioactive molecules and pharmaceutical agents. The flexibility of quinoxaline frameworks allows for the incorporation of diverse functional groups, facilitating the creation of molecules with tailored properties for specific applications (Michelini et al., 2019).

Advances in Catalysis

Research has demonstrated the potential of quinoxaline derivatives in catalysis, particularly in asymmetric synthesis. These compounds have been explored as ligands in transition metal-catalyzed reactions, offering pathways to enantioselective synthesis. For instance, their incorporation into rhodium complexes has shown promising results in the asymmetric hydrogenation of alkenes, highlighting their utility in producing chiral molecules with high enantioselectivity and activity (Imamoto et al., 2012).

Photophysical Properties for Materials Science

The photophysical properties of quinoxaline derivatives have been explored for applications in materials science, including organic light-emitting diodes (OLEDs) and photovoltaic cells. These compounds exhibit desirable electronic characteristics, such as high electron mobility and tunable band gaps, making them suitable for use in electronic and optoelectronic devices. Their structural versatility allows for fine-tuning of their photophysical properties to meet specific requirements of advanced materials (Tian et al., 2019).

Environmental and Green Chemistry

Quinoxaline derivatives have been employed in green chemistry approaches to synthesis, exemplified by methods that utilize eco-friendly solvents and conditions. Innovations in this area include the development of metal-free synthetic routes and the use of renewable resources as reaction media. These approaches aim to reduce the environmental impact of chemical synthesis, aligning with the principles of sustainability and eco-efficiency (Gajare et al., 2020).

Properties

IUPAC Name

3-(4-bromophenyl)-1-[(4-tert-butylphenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O3/c1-25(2,3)19-12-8-17(9-13-19)16-31-28-22-7-5-4-6-21(22)27(30)23(24(28)29)18-10-14-20(26)15-11-18/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJSVVOOTSWKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=C(C=C4)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Reactant of Route 5
3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
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3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

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